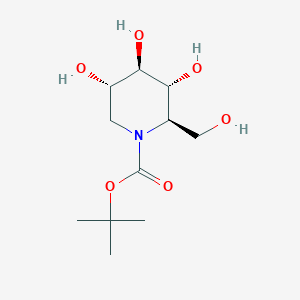
Dimethyl piperidine-2,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl piperidine-2,3-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of Dimethyl piperidine-2,3-dicarboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two carboxylate groups attached to the second and third carbon atoms of the piperidine ring .Physical And Chemical Properties Analysis
Dimethyl piperidine-2,3-dicarboxylate has a molecular weight of 201.22 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 283.0±40.0 °C at 760 mmHg, and a flash point of 125.0±27.3 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis Applications
Alkaloid Synthesis : Dimethyl piperidine-2,3-dicarboxylate is used in the synthesis of alkaloids. A study by Danieli et al. (1997) demonstrated the preparation of dimethyl 1-benzyl-cis-and trans-piperidine-3,5-dicarboxylate, which is a useful intermediate for alkaloid synthesis, showcasing its application in synthesizing complex organic compounds (Danieli et al., 1997).
Enzymatic Transformations : The compound has been used in stereoselective enzymatic hydrolysis. Research by the same team showed how dimethyl meso-piperidine-3,5-dicarboxylates could be desymmetrized using enzymes like pig liver esterase, leading to the production of specific half-esters with determined absolute configurations (Danieli et al., 1996).
Chelidamic Acid Derivatives : Hermann and Dreiding (1976) explored methods to prepare derivatives of chelidamic acid, a synthon for betalaine pigments, using dimethyl piperidine-2,3-dicarboxylate as an intermediate. This highlights its role in synthesizing pigments and related compounds (Hermann & Dreiding, 1976).
Chemical Research
Chemoenzymatic Synthesis : Liang et al. (2000) discussed the chemoenzymatic synthesis of optically pure compounds using dimethyl piperidine-2,3-dicarboxylate. This study underscores the importance of this compound in facilitating the synthesis of optically pure substances for chemical research (Liang et al., 2000).
Opioid Receptor Antagonists : Research on micro-selective opioid antagonists has also utilized derivatives of dimethyl piperidine. Le Bourdonnec et al. (2003) studied trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, demonstrating its application in medicinal chemistry (Le Bourdonnec et al., 2003).
Neurotoxicity Studies : The compound's derivatives have been examined for their neurotoxic effects. A study by Foster, Collins, and Schwarcz (1983) investigated the neurotoxic properties of related compounds, indicating its use in neuropharmacological research (Foster, Collins, & Schwarcz, 1983).
Molecular and Structural Analysis
- Bioactive Conformation Study : The study of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists by Le Bourdonnec et al. (2006) utilized dimethyl piperidine-2,3-dicarboxylate derivatives,which illustrates its utility in understanding molecular conformations relevant to drug design (Le Bourdonnec et al., 2006).
Dimer Analysis : Stephani and Meister (1971) conducted studies on the dimer of α-ketosuccinamic acid, which involves structures related to dimethyl piperidine-2,3-dicarboxylate. Their work contributes to the understanding of chemical structures and transformations in biochemistry (Stephani & Meister, 1971).
Peripheral Opioid Antagonist Development : Zimmerman et al. (1994) explored the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop peripherally selective opioid antagonists. This underscores the role of dimethyl piperidine-2,3-dicarboxylate derivatives in pharmacological research (Zimmerman et al., 1994).
Chemical Synthesis and Analysis
Neuromediator Analogs Synthesis : Agami et al. (1995) reported the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids, which are neuromediator analogs, from dimethyl piperidine-2,3-dicarboxylate. This indicates its significance in synthesizing neurologically relevant compounds (Agami et al., 1995).
Structural Analysis of Isomers : Turchin et al. (1969) investigated the spatial structures of isomeric esters of dimethyl piperidine-2,3-dicarboxylate, contributing to the field of stereochemistry and molecular conformation studies (Turchin et al., 1969).
Aminopyrazoles Synthesis : Cross et al. (1980) utilized dimethyl piperidine-2,3-dicarboxylate in the synthesis of aminopyrazoles, demonstrating its role in the synthesis of heterocyclic compounds (Cross et al., 1980).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl piperidine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDQUVZEXSBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567216 | |
| Record name | Dimethyl piperidine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl piperidine-2,3-dicarboxylate | |
CAS RN |
23580-75-8 | |
| Record name | Dimethyl piperidine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)











